2,2,7a-Trimethyloctahydro-5H-inden-5-one
Description
Structure
3D Structure
Properties
CAS No. |
62142-64-7 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2,2,7a-trimethyl-1,3,3a,4,6,7-hexahydroinden-5-one |
InChI |
InChI=1S/C12H20O/c1-11(2)7-9-6-10(13)4-5-12(9,3)8-11/h9H,4-8H2,1-3H3 |
InChI Key |
BQFJNJHLOGXNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(=O)CCC2(C1)C)C |
Origin of Product |
United States |
Retrosynthetic Analysis and Synthetic Methodologies for 2,2,7a Trimethyloctahydro 5h Inden 5 One
Strategies for the Construction of the Octahydroindenone Core
The octahydroindenone framework, a common motif in a variety of natural products and pharmacologically active compounds, can be assembled through a range of synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and stereochemical outcome.
Pioneering Approaches and Early Synthetic Routes to Indenone Derivatives
The synthesis of indenone derivatives has a rich history, with early efforts laying the groundwork for more advanced methodologies. Foundational reactions such as intramolecular Friedel-Crafts acylations of appropriately substituted phenylpropanoic acids were among the first methods to provide access to the basic indanone skeleton. Another classical approach involves the Robinson annulation, a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgnrochemistry.commasterorganicchemistry.com This method has been instrumental in the construction of six-membered rings fused to other cyclic systems and has been adapted for the synthesis of various bicyclic enones. mdpi.comnih.gov
These early methods, while effective in constructing the fundamental carbon skeleton, often lacked the fine-tuning required for stereocontrol, particularly when multiple chiral centers were to be installed.
Modern Convergent and Divergent Synthetic Routes for Octahydroindenones
In the context of octahydroindenones, a convergent synthesis might involve the preparation of a substituted cyclopentanone (B42830) derivative and a separate acyclic fragment, which are then joined through a carbon-carbon bond-forming reaction, followed by cyclization to complete the bicyclic core.
Conversely, a divergent strategy begins with a common intermediate that can be elaborated into a variety of different target molecules. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. For the synthesis of octahydroindenone analogs, a divergent route might start from a simple bicyclic precursor that is then functionalized in different ways to generate a range of derivatives.
Stereoselective Synthesis of 2,2,7a-Trimethyloctahydro-5H-inden-5-one and its Stereoisomers
The presence of multiple stereocenters in this compound, most notably at the C3a and C7a positions (based on standard IUPAC numbering for the octahydroindene core), demands a high degree of stereocontrol in its synthesis. The relative and absolute stereochemistry of these centers profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity.
Diastereoselective Approaches in Indenone Synthesis
Diastereoselectivity, the control of the relative stereochemistry between two or more stereocenters, is a critical consideration in the synthesis of octahydroindenones. Intramolecular reactions are often employed to achieve high levels of diastereoselectivity, as the cyclic transition states involved can impose significant conformational constraints that favor the formation of one diastereomer over others.
For instance, intramolecular aldol reactions and Diels-Alder reactions are powerful tools for constructing the octahydroindenone core with predictable diastereoselectivity. nih.govnih.govresearchgate.net The stereochemical outcome of these reactions can often be rationalized and predicted based on well-established models of the transition states. The substituents on the reacting partners can exert steric and electronic influences that guide the approach of the reactants and favor the formation of a specific diastereomer.
Enantioselective Methodologies for Chiral Octahydroindenones
To obtain a single enantiomer of a chiral molecule, enantioselective synthesis is required. This can be achieved through the use of chiral auxiliaries, chiral reagents, or, most elegantly, through catalytic asymmetric reactions. nih.gov Organocatalysis and transition-metal catalysis have emerged as powerful platforms for the enantioselective synthesis of a wide variety of chiral molecules, including bicyclic systems. nih.govresearchgate.net
In the context of octahydroindenone synthesis, an enantioselective Robinson annulation or an asymmetric intramolecular aldol reaction can be employed to set the absolute stereochemistry of the newly formed chiral centers. mdpi.comnih.govnih.gov Chiral catalysts, such as proline and its derivatives in the case of aldol reactions, can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer. nih.govnih.gov
Control of Stereochemistry at Chiral Centers (e.g., C3a, C7a)
The stereochemical relationship between the substituents at the C3a and C7a positions defines the cis or trans fusion of the two rings in the octahydroindenone core. The control of this ring junction stereochemistry is a pivotal aspect of the synthesis.
Intramolecular reactions, such as the Nazarov cyclization, can be highly stereoselective in establishing the cis or trans ring fusion. The stereochemical outcome is often dependent on the geometry of the starting acyclic precursor and the reaction conditions.
Furthermore, the introduction of the methyl group at the C7a position, a quaternary stereocenter in the case of 2,2,7a-trimethyl substitution, presents a significant synthetic challenge. The construction of quaternary stereocenters in an asymmetric fashion is a frontier in organic synthesis. Methodologies such as stereoselective alkylations of enolates using chiral phase-transfer catalysts or the use of chiral auxiliaries can be employed to control the stereochemistry at this center.
The gem-dimethyl group at the C2 position can be introduced through various methods, including the alkylation of a ketone or an enone precursor. While this does not create a new stereocenter, the steric bulk of these methyl groups can influence the stereochemical outcome of subsequent reactions at neighboring centers.
Below is a table summarizing key synthetic strategies and their application in controlling stereochemistry:
| Synthetic Strategy | Key Transformation | Stereochemical Control | Relevant Citations |
| Robinson Annulation | Michael Addition / Aldol Condensation | Diastereo- and Enantioselective variants exist | wikipedia.orgnrochemistry.commasterorganicchemistry.commdpi.comnih.gov |
| Intramolecular Aldol Reaction | Cyclization of a dicarbonyl compound | High diastereoselectivity, enantioselective catalysis | nih.govnih.gov |
| Diels-Alder Reaction | [4+2] Cycloaddition | High stereospecificity and diastereoselectivity | nih.govresearchgate.net |
| Asymmetric Catalysis | Various (e.g., Alkylation, Hydrogenation) | Enantioselective formation of stereocenters | nih.govnih.govresearchgate.net |
Key Transformations and Reaction Mechanisms in this compound Synthesis
The construction of the this compound scaffold relies on a series of strategic bond-forming and functional group manipulation reactions. The core challenges lie in the formation of the fused bicyclic system with appropriate stereocontrol and the precise installation of the three methyl substituents.
The formation of the hydrindane skeleton is the cornerstone of the synthesis. Several powerful cyclization strategies can be envisioned for this purpose, each with distinct advantages and precursors.
Robinson Annulation: This classic and reliable method is a cornerstone of six-membered ring synthesis and involves a Michael addition followed by an intramolecular aldol condensation. byjus.comlibretexts.org In a potential synthesis of the target molecule, a suitably substituted cyclopentanone derivative could serve as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone. Subsequent base- or acid-catalyzed intramolecular aldol condensation would then form the second six-membered ring of the decalin system, which could be later modified. However, for the target indenone, a variation would be required where a cyclohexanone (B45756) enolate reacts with a cyclopentenone acceptor or a related precursor that facilitates the formation of the five-membered ring. The reaction is powerful for creating fused ring systems and has been instrumental in the synthesis of steroids and terpenoids. acs.org
Intramolecular Aldol Condensation: A more direct approach to the indenone core involves the intramolecular cyclization of a diketone precursor. Specifically, a 1,5-diketone can undergo a base-catalyzed intramolecular aldol reaction to form a five-membered ring. libretexts.org For the synthesis of the octahydroindenone core, a precursor like 2-(3-oxobutyl)cyclohexanone (B8776333) could be cyclized. The reaction proceeds by forming an enolate at one of the α-carbons, which then attacks the other carbonyl group intramolecularly. youtube.com This method is highly effective for forming five- and six-membered rings due to their thermodynamic stability and the favorable kinetics of intramolecular reactions. libretexts.orgyoutube.com The choice of which enolate to form (kinetic vs. thermodynamic) can influence the final product structure.
Other Modern Strategies: More contemporary methods have also been developed for the stereoselective synthesis of hydrindane systems. These include sequential inter- and intramolecular Michael additions, which can build complexity and establish multiple stereocenters in a controlled manner. nih.gov Additionally, radical cyclization strategies, such as those involving acyl radicals, have been employed to stereospecifically form cis-hydrindanones. rsc.org Transannular cyclization of nine- or ten-membered carbocycles also offers a pathway to hydrindane derivatives with high stereocontrol. acs.org
| Method | Key Reaction Steps | Typical Precursor | Primary Advantage | Reference |
|---|---|---|---|---|
| Robinson Annulation | Michael Addition followed by Intramolecular Aldol Condensation | Cyclic Ketone + α,β-Unsaturated Ketone | Forms a six-membered ring onto an existing ring; robust and widely used. | byjus.comlibretexts.org |
| Intramolecular Aldol Condensation | Enolate formation followed by intramolecular nucleophilic attack | Dicarbonyl compound (e.g., 1,5- or 1,6-diketone) | Direct and efficient for forming 5- or 6-membered rings. | libretexts.orgyoutube.com |
| Sequential Michael Additions | Intermolecular Michael addition followed by Intramolecular Michael addition | Silyl ketene (B1206846) acetal (B89532) + two Michael acceptors | Excellent stereocontrol and construction of quaternary centers. | nih.gov |
| Acyl Radical Cyclization | Formation and intramolecular cyclization of an acyl radical | Unsaturated selenoester | High stereospecificity for cis-fused systems. | rsc.org |
Installing the three methyl groups at the C2 and C7a positions is a significant synthetic hurdle due to steric hindrance.
Gem-Dimethylation at C2: The gem-dimethyl group at the C2 position is α to the C5-carbonyl. The most common approach for such a transformation is the exhaustive methylation of the corresponding enolate. This typically involves treating the parent octahydroindenone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by the addition of an excess of a methylating agent like methyl iodide. The first methylation occurs readily, but the second can be slower due to increased steric hindrance. The use of a strong, non-nucleophilic base is crucial to ensure complete enolate formation.
Methylation of the C7a Bridgehead: Installing a methyl group at the C7a bridgehead position is particularly challenging as it is a non-enolizable, quaternary center. Standard enolate chemistry is not applicable. Several advanced strategies can be considered:
Precursor Methylation: The methyl group can be installed on the precursor molecule before the cyclization step that forms the bicyclic system. For instance, if a Robinson annulation approach is used, the starting cyclohexanone could already contain the requisite methyl group at the appropriate carbon.
Radical-Mediated C–H Methylation: Recent advances in photoredox and transition-metal catalysis allow for the direct functionalization of unactivated C(sp³)–H bonds. A radical-based approach could potentially install a methyl group at the tertiary C7a position in a late-stage functionalization step. Such methods often employ radical S-adenosylmethionine (SAM) enzyme mimics or decatungstate photocatalysis to generate a carbon-centered radical, which is then trapped by a methyl source. nih.gov
Ring-Closing Metathesis (RCM): A strategy involving RCM could construct the five-membered ring from a precursor already containing the C7a-methyl group. This would involve a diene precursor where one of the double bonds is appropriately positioned on the six-membered ring.
| Reagent/Method | Target Position | Mechanism | Key Considerations | Reference |
|---|---|---|---|---|
| LDA / CH₃I | C2 (α-carbon) | Enolate alkylation (SN2) | Requires strong, non-nucleophilic base. Excess reagent needed for gem-dimethylation. | msu.edu |
| Photoredox Catalysis + Methyl Source | C7a (Bridgehead) | C-H activation via Hydrogen Atom Transfer (HAT) followed by radical trapping | Offers late-stage functionalization but may have regioselectivity challenges. | nih.gov |
| Organocuprate Addition | Various | Conjugate addition to an α,β-unsaturated precursor | Can install methyl groups prior to cyclization. |
Carbonyl transposition is a powerful strategy for moving a carbonyl group to a different position within a molecular scaffold, which can simplify a synthesis by allowing for more accessible starting materials. A 1,3-carbonyl transposition, for instance, could be used to move a ketone from C4 to C5 in the indenone system.
While a direct "reductive transposition" is a specific sequence, the concept often involves a series of discrete steps. For example, a 1,3-carbonyl transposition can be achieved by converting the initial ketone into an α-phenylthio ketone. Subsequent reduction of the carbonyl to an alcohol, followed by a rsc.orgrsc.org-sigmatropic rearrangement of the corresponding sulfoxide (B87167) (after oxidation) and hydrolysis, can yield the transposed ketone. The "reductive" aspect comes from the step where the initial carbonyl is reduced to an alcohol to enable the rearrangement sequence. acs.org
Another modern approach involves the conversion of a ketone to an alkenyl triflate, which can then undergo a palladium-catalyzed α-amination. The resulting "transposed enamine" can be hydrolyzed to yield the 1,2-carbonyl-transposed product. nih.gov Such strategies could be invaluable if a synthetic route provides easier access to an isomer of the target molecule, which can then be converted to the desired this compound.
The C5-ketone of the target molecule is a versatile functional handle for further derivatization, which is crucial for synthesizing analogues or advancing towards more complex natural products. goldcoastterpenes.com Functional group interconversions (FGIs) allow for the transformation of this ketone into a variety of other groups. longdom.org
Reduction to Alcohol: The ketone can be stereoselectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome depends on the steric environment around the carbonyl and the reagent used.
Deoxygenation: The complete removal of the carbonyl oxygen to form a methylene (B1212753) group (–CH₂–) can be accomplished under either basic (Wolff-Kishner reduction) or acidic (Clemmensen reduction) conditions. An alternative mild, two-step method involves conversion to a thioacetal followed by reduction with Raney Nickel. masterorganicchemistry.com
Conversion to Alkene: The ketone can be converted to an exocyclic alkene via the Wittig reaction, or to an endocyclic alkene through formation of a tosylhydrazone and subsequent treatment with base (Shapiro reaction).
Baeyer-Villiger Oxidation: Oxidation of the ketone with a peroxy acid (e.g., m-CPBA) can lead to a lactone, expanding the ring system by inserting an oxygen atom adjacent to the former carbonyl carbon.
| Transformation | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | jackwestin.com |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane (Methylene) | masterorganicchemistry.com |
| Wittig Reaction | Ph₃P=CHR | Alkene | |
| Baeyer-Villiger Oxidation | m-CPBA | Lactone (Ester) |
Challenges and Future Directions in Synthetic Access
The synthesis of this compound encapsulates several persistent challenges in modern organic synthesis. The primary difficulties include:
Stereocontrol: Achieving the desired relative stereochemistry at the C3a and C7a ring junction is non-trivial. Many cyclization reactions can lead to mixtures of cis- and trans-fused isomers. nih.govresearchgate.net
Quaternary Center Formation: The construction of the three quaternary centers, especially the gem-dimethyl group at C2 and the bridgehead methyl group at C7a, is a significant steric challenge that can dictate the entire synthetic strategy.
Step Economy: Devising a route that is concise and efficient remains a key goal. Many classical approaches require numerous steps for precursor synthesis and functional group manipulation.
Future research in this area will likely focus on the development of novel catalytic methods to address these challenges. The ideal synthesis would involve a cascade reaction that constructs the polycyclic core and installs multiple stereocenters in a single, efficient step. acs.org Furthermore, the continued development of late-stage C–H functionalization techniques could provide a revolutionary approach to installing the challenging bridgehead C7a-methyl group on a pre-formed hydrindane skeleton, thereby dramatically shortening potential synthetic routes. nih.gov The application of chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, also holds promise for accessing complex terpenoid-like structures with high precision. oup.com
Chemical Reactivity and Derivatization of 2,2,7a Trimethyloctahydro 5h Inden 5 One
Reactions at the Carbonyl Group (C5)
The carbonyl group is the primary site of reactivity in 2,2,7a-Trimethyloctahydro-5H-inden-5-one, undergoing a variety of nucleophilic addition and oxidation/reduction reactions. The steric hindrance imposed by the gem-dimethyl group at C2 and the angular methyl group at C7a can influence the stereochemical outcome of these reactions.
Common reactions involving the carbonyl group include:
Reduction: The ketone can be reduced to the corresponding alcohol, 2,2,7a-Trimethyloctahydro-5H-inden-5-ol. The choice of reducing agent can influence the stereoselectivity of the product. Less sterically demanding reagents are generally preferred for the reduction of hindered ketones.
Oxidation (Baeyer-Villiger Oxidation): Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. In cyclic ketones, this reaction results in ring expansion.
Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. The approach of the nucleophile is often directed by steric factors within the bicyclic system.
Wittig Reaction: The carbonyl group can be converted to a methylene (B1212753) group (=CH₂) or a substituted alkene through the Wittig reaction, which involves the use of a phosphonium (B103445) ylide. This reaction is a reliable method for forming carbon-carbon double bonds at the site of a carbonyl group.
| Reaction Type | Reagent(s) | Expected Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 2,2,7a-Trimethyloctahydro-5H-inden-5-ol |
| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | A corresponding lactone |
| Grignard Reaction | Alkyl magnesium halide (R-MgX) | A tertiary alcohol |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | An alkene |
Reactions Involving Alkyl Substituents and Ring Positions (e.g., C2, C7a)
While the primary reaction site is the carbonyl group, the alkyl substituents and other positions on the octahydroindenone ring can also participate in or influence reactions. The gem-dimethyl group at C2 is generally unreactive under standard conditions. The angular methyl group at C7a, being at a bridgehead position, is also relatively inert.
Reactions at positions alpha to the carbonyl group (C4 and C6) are possible via enolate formation. For instance, deprotonation with a strong base can generate an enolate, which can then react with electrophiles such as alkyl halides. However, the regioselectivity of enolate formation can be influenced by steric hindrance.
Rearrangement Reactions of the Octahydroindenone Skeleton
The bicyclic [4.3.0] nonane (B91170) (octahydroindene) skeleton of this compound is generally stable. However, under certain conditions, such as treatment with strong acids or Lewis acids, rearrangement reactions can occur. These rearrangements are often driven by the formation of more stable carbocation intermediates. The specific products of such rearrangements would depend on the reaction conditions and the migratory aptitude of the various groups within the molecule.
Formation of Specific Derivatives (e.g., 7-(iodomethyl)-2,2,6,7-tetramethyloctahydro-5H-inden-5-one)
The synthesis of specific derivatives of this compound would typically involve multi-step sequences. For example, the formation of 7-(iodomethyl)-2,2,6,7-tetramethyloctahydro-5H-inden-5-one would likely require the introduction of a methyl group at C6 and the conversion of the C7a methyl group into an iodomethyl group.
A plausible, though not experimentally verified, pathway could involve:
α-Alkylation: Formation of an enolate at the C6 position followed by reaction with a methylating agent (e.g., methyl iodide) to introduce the C6-methyl group.
Functionalization of the C7a-methyl group: This is a more challenging transformation. It might involve radical halogenation, though this can be unselective. A more controlled approach might be necessary, potentially involving a rearrangement or a multi-step sequence to introduce a functional group that can be converted to an iodomethyl group.
The synthesis of such a complex derivative highlights the need for regioselective and stereoselective synthetic methods to modify the octahydroindenone core.
Advanced Spectroscopic and Structural Elucidation Studies of 2,2,7a Trimethyloctahydro 5h Inden 5 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the carbon skeleton and relative stereochemistry of a molecule. For 2,2,7a-Trimethyloctahydro-5H-inden-5-one, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed.
¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number and connectivity of protons. The three methyl groups would appear as singlets, with their chemical shifts influenced by their local magnetic environment. The protons on the fused ring system would exhibit complex splitting patterns due to geminal and vicinal couplings, providing insight into the dihedral angles between adjacent protons and thus the ring conformation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift in the range of 210-220 ppm. The quaternary carbons, including the one bearing the gem-dimethyl groups and the bridgehead carbon, would also be readily identifiable. The remaining methylene (B1212753) and methine carbons would appear at distinct chemical shifts.
2D NMR Techniques: To definitively assign all proton and carbon signals and to elucidate the stereochemistry, several 2D NMR experiments would be crucial:
COSY (Correlation Spectroscopy): This experiment would map out the proton-proton coupling networks, allowing for the tracing of the carbon chain throughout the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, enabling the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different spin systems and confirming the placement of the methyl groups and the carbonyl functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for stereochemical assignment. It identifies protons that are close in space, regardless of their bonding connectivity. For instance, spatial correlations between one of the gem-dimethyl groups and the angular methyl group would help to define the cis or trans fusion of the rings.
A hypothetical set of NMR data is presented below to illustrate the expected chemical shifts and key correlations.
| Atom | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Key NOESY Correlations |
| C-2 | 35.8 | - | - |
| C-2 Me (axial) | 28.1 | 0.95 (s, 3H) | H from C-1, H from C-3 |
| C-2 Me (equatorial) | 25.4 | 1.05 (s, 3H) | H from C-1, H from C-3 |
| C-3a | 52.1 | 1.85 (m, 1H) | H from C-4, H from C-7a |
| C-4 | 38.2 | 2.30 (m, 1H), 2.15 (m, 1H) | H from C-3a, H from C-5 |
| C-5 | 215.3 | - | - |
| C-6 | 41.5 | 2.45 (m, 1H), 2.25 (m, 1H) | H from C-7, H from C-7a |
| C-7 | 22.8 | 1.70 (m, 1H), 1.55 (m, 1H) | H from C-6, H from C-7a |
| C-7a | 48.9 | - | - |
| C-7a Me | 21.3 | 1.15 (s, 3H) | H from C-1, H from C-7 |
Mass Spectrometry Techniques for Structural Confirmation (e.g., HRMS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula.
For this compound (C₁₂H₂₀O), the expected exact mass can be calculated. An HRMS analysis, for example using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a protonated molecule [M+H]⁺ with an m/z value matching the calculated exact mass.
The fragmentation pattern in the mass spectrum, often induced by electron ionization (EI), can provide structural information. For cyclic ketones, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group breaks. Another common fragmentation pathway is the McLafferty rearrangement, although this is more prevalent in ketones with a sufficiently long alkyl chain. The fragmentation of the bicyclic system would likely lead to a complex pattern of fragment ions, the analysis of which could further support the proposed structure.
| Technique | Expected Observation | Information Gained |
| HRMS (e.g., ESI-TOF) | [M+H]⁺ ion with m/z corresponding to C₁₂H₂₁O⁺ | Unambiguous molecular formula (C₁₂H₂₀O) |
| GC-MS (EI) | Molecular ion (M⁺) peak and a series of fragment ions. | Confirmation of molecular weight and structural information from the fragmentation pattern. Characteristic losses may include methyl groups (loss of 15 Da) and CO (loss of 28 Da). |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretch. For a five-membered ring ketone, this band is typically found at a higher frequency than in a six-membered ring or acyclic ketone, generally in the range of 1740-1750 cm⁻¹. The exact position can be influenced by ring strain. The spectrum would also show characteristic C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would also detect the carbonyl stretch, although it is typically a weaker signal compared to its IR absorption. However, the C-C bond vibrations of the carbon skeleton and the symmetric C-H vibrations of the methyl groups are often strong in the Raman spectrum, providing complementary information to the IR data.
| Spectroscopic Technique | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |
| Infrared (IR) | ~2960-2850 | C-H stretching (sp³) |
| ~1745 | C=O stretching (strong) | |
| ~1465, ~1375 | C-H bending | |
| Raman | ~2960-2850 | C-H stretching |
| ~1745 | C=O stretching (weak) | |
| ~800-1200 | C-C stretching (skeleton) |
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR can determine the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a crystalline compound. This technique requires the formation of a single, high-quality crystal. If this compound can be crystallized, X-ray diffraction analysis would provide a three-dimensional model of the molecule.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the conformation of the fused rings in the solid state. Crucially, by using anomalous dispersion, the absolute configuration of the stereocenters (at C-3a and C-7a) could be unambiguously determined, for example, by calculating the Flack parameter. This would definitively establish the spatial arrangement of all atoms in the molecule.
Chiroptical Spectroscopy (e.g., ORD/CD) for Stereochemical Characterization
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are particularly useful for studying the stereochemistry of ketones.
The carbonyl group is a chromophore that exhibits a weak n→π* electronic transition in the UV region (around 280-300 nm). In a chiral environment, this transition gives rise to a Cotton effect, which is observable in both ORD and CD spectra. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group.
The Octant Rule is an empirical rule used to predict the sign of the Cotton effect for chiral ketones based on the spatial disposition of substituents relative to the carbonyl group. By analyzing the CD spectrum of this compound and applying the Octant Rule, one could make a prediction about the absolute configuration of the molecule. This prediction could then be correlated with the results from X-ray crystallography for confirmation. For instance, a positive Cotton effect would suggest that the bulk of the substituents lie in the upper-left and lower-right rear octants, while a negative Cotton effect would indicate the opposite.
Computational and Theoretical Investigations of 2,2,7a Trimethyloctahydro 5h Inden 5 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. wikipedia.orgnorthwestern.edu For 2,2,7a-Trimethyloctahydro-5H-inden-5-one, methods like Density Functional Theory (DFT) would be employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and orbital energies. wikipedia.org
Key insights from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can predict the sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to be localized around the carbonyl carbon, indicating its susceptibility to nucleophilic addition, a characteristic reaction of ketones. ijrpr.com
Molecular Electrostatic Potential (MEP) maps can also be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show a region of negative potential around the carbonyl oxygen, which is prone to electrophilic attack, and a positive potential region around the carbonyl carbon.
Global reactivity descriptors, derived from the orbital energies, quantify the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction.
Hypothetical DFT Calculation Results for this compound
| Parameter | Calculated Value (Hartrees) | Calculated Value (eV) | Description |
| HOMO Energy | -0.254 | -6.91 | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -0.012 | -0.33 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 0.242 | 6.58 | An indicator of chemical reactivity and kinetic stability. |
| Ionization Potential (I) | 0.254 | 6.91 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 0.012 | 0.33 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 0.133 | 3.62 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 0.121 | 3.29 | A measure of the molecule's resistance to change in its electron distribution. |
| Global Electrophilicity (ω) | 0.073 | 1.99 | An index that quantifies the electrophilic nature of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in space. nih.govacs.org Given the fused ring system and methyl substituents, this molecule is expected to have several unique conformers.
Computational methods, such as systematic or stochastic searches followed by geometry optimization using quantum chemical methods, can identify these stable conformers. acs.org The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. These studies are crucial as the reactivity and spectroscopic properties of the molecule are an average over the populated conformers. For cyclic ketones, the preferred conformations are often those that minimize transannular and torsional strain. nih.govacs.org
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. wikipedia.org In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of the transitions between different conformational states. MD simulations can reveal the flexibility of the ring system and the rotational freedom of the methyl groups.
Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C=O) | Description |
| 1 (Chair-Boat) | 0.00 | 175.2 | The global minimum energy conformer. |
| 2 (Twist-Boat) | 1.25 | 155.8 | A higher energy conformer accessible at room temperature. |
| 3 (Chair-Chair) | 2.80 | -170.5 | A less stable conformer with significant steric interactions. |
| 4 (Boat-Boat) | 4.50 | 140.1 | A high-energy conformer, likely a transition state between other conformers. |
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. wikipedia.org For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be calculated.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the molecule. The predicted chemical shifts are sensitive to the conformation of the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. The most prominent feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration, typically found around 1715 cm⁻¹ for saturated ketones. libretexts.orglibretexts.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions of the molecule. For a saturated ketone like this compound, a weak n → π* transition would be expected in the UV region. aip.org
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Value | Assignment |
| ¹³C NMR | Chemical Shift | 212.5 ppm | Carbonyl Carbon (C=O) |
| ¹H NMR | Chemical Shift | 2.1 - 2.5 ppm | Protons alpha to the carbonyl |
| IR | Vibrational Frequency | 1718 cm⁻¹ | C=O Stretch |
| UV-Vis | Wavelength (λmax) | 285 nm | n → π* transition |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into the feasibility and kinetics of different reaction pathways. researchgate.netnih.gov For this compound, a key reaction to model would be its reduction, a common transformation for ketones.
By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be located. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction.
For the reduction of this compound with a reducing agent like sodium borohydride (B1222165), computational modeling could be used to investigate the stereoselectivity of the reaction. The approach of the hydride to the carbonyl carbon can occur from two different faces of the molecule, leading to two different stereoisomeric alcohol products. By calculating the activation energies for both pathways, the preferred direction of attack and the major product can be predicted. masterorganicchemistry.com
Hypothetical Energy Profile for the Reduction of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + BH₄⁻ |
| Transition State (Axial Attack) | +10.5 | Hydride approaching from the axial face. |
| Transition State (Equatorial Attack) | +12.8 | Hydride approaching from the equatorial face. |
| Product (Equatorial Alcohol) | -15.2 | The product resulting from axial attack. |
| Product (Axial Alcohol) | -13.9 | The product resulting from equatorial attack. |
Natural Occurrence and Biosynthetic Pathways of Octahydroindenone Containing Compounds
Isolation and Identification from Biological Sources (e.g., Marine Sponges like Chelonaplysilla violacea)
The marine sponge Chelonaplysilla violacea, a species of the order Dendroceratida, has been a rich source of novel diterpenoids. rsc.orgnih.govmq.edu.auresearchgate.net Among the diverse secondary metabolites isolated from this sponge are compounds belonging to the cheloviolene family, which are characterized by a rearranged spongian diterpene skeleton. rsc.orgresearchgate.net Notably, cheloviolene C and cheloviolene E are two such compounds that incorporate a 4,4,7a-trimethyloctahydro-1H-inden-1-yl moiety as a significant part of their structure. rsc.org
The isolation of these compounds typically involves the collection of the sponge, followed by extraction with organic solvents. The resulting crude extract is then subjected to various chromatographic techniques to separate and purify the individual chemical constituents. The structures of the isolated compounds, including the cheloviolene diterpenes, have been elucidated through extensive spectroscopic analysis, primarily using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. rsc.org In some cases, single-crystal X-ray diffraction has been used to confirm the absolute stereochemistry of these complex molecules. iucr.org
Postulated Biosynthetic Routes to Octahydroindene-Containing Natural Products (e.g., Cheloviolene C and E)
While the precise biosynthetic pathway for cheloviolene C and E has not been experimentally determined, a plausible route can be postulated based on the general principles of diterpene biosynthesis. rsc.org Diterpenes, which are C20 compounds, are biosynthesized from the precursor geranylgeranyl pyrophosphate (GGPP). mdpi.comresearchgate.net The biosynthesis of the octahydroindene core of the cheloviolene diterpenes is believed to involve a series of complex cyclizations and rearrangements of GGPP.
The proposed biosynthetic cascade likely begins with the enzymatic cyclization of GGPP to form a spongian diterpene intermediate. rsc.org This initial cyclization is a common step in the biosynthesis of many marine diterpenoids. rsc.org Following the formation of the spongian skeleton, a series of skeletal rearrangements, potentially involving Wagner-Meerwein shifts, are thought to occur. rsc.org These rearrangements would lead to the formation of the characteristic rearranged spongian framework that includes the octahydroindene ring system. Subsequent oxidative modifications would then lead to the final structures of cheloviolene C and E. It is important to note that as of recent reviews, there have been no definitive studies reported in the literature detailing the biosynthesis of spongian or rearranged spongian diterpenoids. rsc.org
Enzymatic Transformations Involved in Biosynthesis
The intricate molecular architecture of the cheloviolene diterpenes necessitates the involvement of a suite of specialized enzymes. The key enzymatic transformations in the postulated biosynthetic pathway include:
Terpene Cyclases: The initial and most critical step, the cyclization of the linear precursor GGPP into a complex polycyclic intermediate, is catalyzed by a class of enzymes known as terpene cyclases or terpene synthases. nih.govrsc.orgnih.govnih.gov These enzymes are responsible for generating the foundational carbon skeleton of the diterpenoid. In the case of cheloviolene biosynthesis, a specific terpene cyclase would catalyze the formation of the initial spongian ring system.
Cytochrome P450 Monooxygenases: Following the initial cyclization, the diterpene skeleton undergoes a series of oxidative modifications. These reactions, which can include hydroxylations, epoxidations, and rearrangements, are typically catalyzed by cytochrome P450 monooxygenases. researchgate.net These enzymes are known to play a crucial role in the structural diversification of terpenoids in various organisms. In the biosynthesis of cheloviolene C and E, these enzymes are likely responsible for the various oxygen-containing functional groups and potentially the skeletal rearrangements that lead to the final natural products.
Other Modifying Enzymes: Additional enzymes, such as transferases (e.g., for acetylation) and dehydrogenases, may also be involved in the later stages of the biosynthetic pathway to produce the final, functional natural products.
While the general classes of enzymes involved can be inferred, the specific enzymes responsible for the biosynthesis of the octahydroindene-containing compounds in Chelonaplysilla violacea have yet to be isolated and characterized. rsc.orgnih.gov
Biological Activity and Proposed Biomedical Applications of 2,2,7a Trimethyloctahydro 5h Inden 5 One and Its Derivatives
Structure-Activity Relationship (SAR) Studies of Octahydroindenone Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For indene (B144670) and its derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities, including anticancer and anti-inflammatory effects.
In the realm of anticancer research, a series of dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors. nationaleczema.orgjfe-chem.com These compounds function by binding to the colchicine (B1669291) site of tubulin, thereby disrupting microtubule dynamics, which is a validated strategy in cancer chemotherapy. www.nhs.ukhealthline.com SAR studies on these derivatives have highlighted the importance of the substitution pattern on the indene ring system. For instance, modifications at specific positions of the indene core and the nature of the aromatic ring substituent have been shown to significantly influence their antiproliferative activity. nationaleczema.orgjfe-chem.com
One notable study designed a series of novel dihydro-1H-indene analogues and found that the substitution pattern was critical for their potency against various cancer cell lines. jfe-chem.com The introduction of certain functional groups led to compounds with IC50 values in the nanomolar range, demonstrating potent anticancer activity. nationaleczema.orgjfe-chem.com
| Compound | Modifications | Antiproliferative Activity (IC50, µM) | Cell Line |
|---|---|---|---|
| Derivative A | - | - | - |
| Derivative B | - | - | - |
This table is representative of SAR data for indene derivatives and is populated with placeholder data. Specific values can be found in the cited literature.
Similarly, in the context of anti-inflammatory activity, SAR studies on indene derivatives have been conducted. For example, derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac (B1681787), which features an indene core, have been synthesized and evaluated. researchgate.net These studies have explored how modifications to the indene ring and its substituents affect cyclooxygenase (COX) inhibition and other anti-inflammatory pathways. researchgate.net
Ligand-Target Interactions (e.g., Opsin-Binding Ligands)
These studies, while focused on a different biological system, highlight how the rigid, cyclic structure of a molecule can influence its fit within a protein's binding pocket. The conformation of the fused ring system and the orientation of its substituents are critical for establishing the necessary interactions for binding and subsequent biological response. medlineplus.govtrea.com The octahydroindenone core, with its defined stereochemistry, could similarly be envisioned to fit into specific binding pockets of various protein targets, with the substituents on the ring providing key interaction points.
Biological Mechanisms of Action (e.g., anti-inflammatory, cytotoxic, anticancer, antifeedant, antimicrobial, allergenic activities of related indenes)
Indene derivatives have been shown to exhibit a wide array of biological activities, each stemming from distinct mechanisms of action.
Anti-inflammatory Activity: Several indene derivatives have demonstrated potent anti-inflammatory effects. wikipedia.orgnih.gov The mechanism often involves the inhibition of key inflammatory mediators. For instance, some derivatives of the NSAID sulindac are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. researchgate.net Other indene-based compounds have been investigated for their ability to modulate pro-inflammatory cytokines. nih.gov
Cytotoxic and Anticancer Activity: The anticancer properties of indene derivatives are a significant area of research. nationaleczema.orgjfe-chem.comwww.nhs.ukhealthline.com As mentioned earlier, a primary mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nationaleczema.orgjfe-chem.comhealthline.com Other indene derivatives have been found to exert their cytotoxic effects through different pathways, including the induction of oxidative stress in cancer cells. nih.gov The rigid indene scaffold serves as a valuable template for designing molecules that can interact with various targets in cancer cells.
| Compound Class | Biological Activity | Mechanism of Action |
|---|---|---|
| Dihydro-1H-indene derivatives | Anticancer | Tubulin polymerization inhibition |
| Sulindac and its analogues | Anti-inflammatory | COX inhibition |
| Indole-triazole derivatives | Antimicrobial | - |
| Dihydro-β-agarofuran derivatives | Antifeedant | - |
This table provides a summary of the biological activities and proposed mechanisms of action for various classes of indene derivatives.
Antifeedant Activity: Certain natural and semi-synthetic compounds containing cyclic structures related to the octahydroindenone core have been investigated for their antifeedant properties against insect pests. These compounds can deter feeding, thereby protecting plants from insect damage. The mechanism is often related to the compound's interaction with the insect's taste receptors.
Antimicrobial Activity: The indene scaffold has also been incorporated into molecules with antimicrobial properties. For example, indole (B1671886) derivatives containing other heterocyclic rings have shown significant activity against a range of bacteria and fungi, including resistant strains like MRSA. The exact mechanisms can vary, but they often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Allergenic Activities: While not extensively studied for this specific class of compounds, small molecules with reactive functional groups can act as haptens, which are small molecules that can elicit an immune response when attached to a protein carrier. This can lead to allergic contact dermatitis. nationaleczema.orgwww.nhs.ukhealthline.com It is conceivable that certain reactive indene derivatives could have allergenic potential, although this would be highly dependent on their specific chemical structure and reactivity.
Potential as Precursors for Biologically Active Molecules
The 2,2,7a-Trimethyloctahydro-5H-inden-5-one core structure represents a versatile scaffold for the synthesis of more complex and biologically active molecules. The ketone functional group provides a handle for a variety of chemical transformations, such as reduction, oxidation, and the formation of carbon-carbon bonds. The fused ring system can serve as a rigid template upon which to build more elaborate structures with defined stereochemistry.
Given that substituted indenes and their derivatives are important structural motifs in many biologically active molecules, this compound could serve as a valuable starting material or intermediate in the synthesis of novel therapeutic agents. Its potential as a precursor is underscored by the broad range of biological activities observed in the wider class of indene derivatives.
Applications of 2,2,7a Trimethyloctahydro 5h Inden 5 One Beyond Traditional Biomedical Fields
Role in Fragrance Chemistry and Olfactive Properties
The structural characteristics of 2,2,7a-Trimethyloctahydro-5H-inden-5-one, a bicyclic sesquiterpenoid ketone, suggest its potential as a fragrance ingredient. Molecules of this class are frequently valued in perfumery for their complex and tenacious scent profiles, often contributing woody, ambery, and camphoraceous notes.
While specific olfactive data for this compound is not extensively detailed in publicly available literature, the scent profiles of structurally analogous compounds provide valuable insights. For instance, a closely related compound, octahydro-3(or 2),4-dimethyl-4,7-methano-inden-5-one, is described as possessing weak woody, weak earthy, and camphoraceous notes. google.com Such characteristics are highly desirable in modern perfumery, where they can impart depth, warmth, and sophistication to a fragrance composition.
The broader class of woody-amber fragrance compounds, to which this compound belongs, has seen a rise in synthetic production to meet demand and to provide sustainable alternatives to natural ingredients that may be expensive or difficult to source, such as ambergris derived from sperm whales. catalysis.despecialchem.com Synthetic molecules offer consistency, creativity, and can enhance the tenacity and sillage of a perfume. sylvaine-delacourte.com
Table 1: Olfactive Properties of Structurally Related Fragrance Compounds
| Compound Name | Reported Olfactive Notes |
| Octahydro-3(or 2),4-dimethyl-4,7-methano-inden-5-one | Weak woody, weak earthy, camphoraceous google.com |
| 3(or 2),4,5-Trimethyl-octahydro-4,7-methano-inden-5-ol | Strong patchouli, strong woody, strong earthy, camphoraceous google.com |
| Acetic acid 3(or 2),4,5-trimethyl-octahydro-4,7-methano-inden-5-yl ester | Weak woody, creamy, amber sweet, cedar google.com |
This interactive table allows for the comparison of scent profiles of compounds structurally similar to this compound.
Material Science Applications
Currently, there is no publicly available research or data to suggest any specific applications of this compound within the field of material science.
Other Emerging Industrial or Chemical Applications
At present, there is a lack of available information in scientific literature and patent databases regarding other emerging industrial or chemical applications for this compound.
Conclusion and Future Perspectives on 2,2,7a Trimethyloctahydro 5h Inden 5 One
Summary of Current Research Knowledge and Achievements
Scientific literature directly focusing on 2,2,7a-Trimethyloctahydro-5H-inden-5-one is exceptionally sparse. Its existence is confirmed through chemical databases which provide its fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H20O |
| Molecular Weight | 180.29 g/mol |
| CAS Number | 62142-64-7 |
| PubChem CID | 71389536 |
This data is compiled from available chemical databases. nih.gov
Unresolved Questions and Key Research Gaps
The lack of dedicated research on this compound leaves a multitude of unanswered questions. These gaps represent significant opportunities for future research.
Key Research Gaps:
Synthesis: There are no published, optimized, and high-yielding synthetic routes specifically for this compound. While general methods for constructing hydrindanone skeletons exist, their applicability and efficiency for this particular substitution pattern are unknown. nih.gov
Spectroscopic and Structural Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction analysis are not publicly available. This information is crucial for unambiguous characterization and understanding its three-dimensional structure.
Biological Activity: Perhaps the most significant gap is the complete absence of studies on its biological properties. The broader class of indenone derivatives is known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. nih.govbeilstein-journals.org Whether this compound exhibits any such activities remains to be discovered.
Prospects for Novel Synthetic Strategies and Derivatives
The development of novel synthetic strategies for this compound and its derivatives holds considerable promise. Drawing inspiration from the synthesis of other substituted hydrindanones, several approaches could be explored. nih.gov For instance, intramolecular Michael additions and tandem cyclization reactions are powerful tools for constructing such bicyclic systems. nih.gov
Furthermore, the existing structure of this compound serves as a scaffold for the creation of a diverse library of derivatives.
Table 2: Potential Derivative Classes and Their Significance
| Derivative Class | Potential Synthetic Approach | Potential Significance |
| Alcohols | Reduction of the ketone | Chiral auxiliaries, starting materials for esterification |
| Oximes and Hydrazones | Condensation with hydroxylamine (B1172632) or hydrazines | Potential for rearrangement reactions, biologically active compounds |
| α-Functionalized Ketones | Enolate chemistry | Introduction of new functional groups for further modification |
| Spirocyclic Compounds | Annulation reactions at the ketone | Exploration of novel three-dimensional chemical space |
The synthesis and study of these derivatives could lead to the discovery of compounds with unique chemical properties and biological activities.
Potential for Expanded Biological and Industrial Applications
Given the diverse biological activities reported for the broader family of indenone and sesquiterpene lactone compounds, it is plausible that this compound and its derivatives could possess valuable applications. bohrium.comcore.ac.uknih.govkoreascience.kr
Potential Areas of Application:
Pharmaceuticals: The indenone scaffold is present in various biologically active molecules. nih.govbeilstein-journals.orgnbinno.com Future screening of this compound could reveal potential as an anti-inflammatory, antimicrobial, or anticancer agent. The structural similarity to some sesquiterpene lactones suggests that it could be investigated for cytotoxic or antitumor properties. core.ac.uknih.govkoreascience.kr
Agrochemicals: Indanone derivatives have been explored for use as insecticides, fungicides, and herbicides. nih.govbeilstein-journals.org This opens up the possibility of developing novel agrochemicals based on the this compound framework.
Fragrance and Flavor Industry: Many sesquiterpenoids are valued for their olfactory properties. It is conceivable that this compound or its derivatives could possess unique aromatic profiles, making them of interest to the fragrance and flavor industry.
Materials Science: Indanone derivatives have found applications in the development of organic functional materials. nih.gov While a long-term prospect, the potential for this compound derivatives in materials science should not be entirely dismissed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
